1-(4-bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine
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Overview
Description
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a bromobenzoyl group and a phenyl group attached to a tetrahydropyridine ring
Preparation Methods
The synthesis of 1-(4-bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
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Synthetic Routes and Reaction Conditions
- The compound can be synthesized through a multi-step process starting with the preparation of 4-bromobenzoyl chloride from 4-bromobenzoic acid. This is achieved by reacting 4-bromobenzoic acid with thionyl chloride.
- The next step involves the reaction of 4-bromobenzoyl chloride with 4-phenyl-1,2,3,6-tetrahydropyridine in the presence of a base such as triethylamine to form the desired product.
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Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzoyl group or further reduce the phenyl ring.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
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Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
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Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
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Chemistry
- It is used as an intermediate in the synthesis of more complex organic molecules.
- The compound’s unique structure makes it a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.
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Biology
- The compound can be used in biological assays to study its effects on various biological systems.
- It may serve as a lead compound in the development of new pharmaceuticals.
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Medicine
- Potential applications in medicinal chemistry include the development of drugs targeting specific receptors or enzymes.
- Its structural features may allow it to interact with biological targets in a unique manner, leading to novel therapeutic agents.
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Industry
- The compound can be used in the production of specialty chemicals and materials.
- Its reactivity and functional groups make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets and pathways:
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Molecular Targets
- The compound may interact with specific receptors or enzymes in biological systems.
- Its bromobenzoyl and phenyl groups can facilitate binding to target sites, influencing biological activity.
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Pathways Involved
- The exact pathways involved depend on the specific application and biological system being studied.
- The compound’s effects may be mediated through modulation of signaling pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-(4-Chlorobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylbenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Similar structure but with a methyl group instead of bromine.
1-(4-Nitrobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Similar structure but with a nitro group instead of bromine.
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Uniqueness
- The presence of the bromobenzoyl group in this compound imparts unique reactivity and properties.
- The bromine atom can participate in specific interactions and reactions that are not possible with other substituents.
Properties
CAS No. |
1180242-72-1 |
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Molecular Formula |
C18H16BrNO |
Molecular Weight |
342.2 |
Purity |
95 |
Origin of Product |
United States |
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